Ionization State and Aqueous Solubility: Lower pKa Distinguishes 2-Methyl Isomer from 1-Methyl and Parent Analogs
The 2-methyl-2H-indazole-4-carboxylic acid exhibits a predicted acid dissociation constant (pKa) of 2.89 ± 0.30 , which is notably lower than both the 1-methyl isomer (pKa 3.47 ± 0.30) and the parent 1H-indazole-4-carboxylic acid (pKa 3.35 ± 0.30) . This lower pKa indicates that the 2-methyl derivative is more completely ionized at physiological pH (~7.4) and across a wider pH range in common buffer systems.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.89 ± 0.30 (predicted) |
| Comparator Or Baseline | 1-methyl-1H-indazole-4-carboxylic acid: 3.47 ± 0.30; 1H-indazole-4-carboxylic acid: 3.35 ± 0.30 |
| Quantified Difference | ΔpKa = -0.58 vs. 1-methyl isomer; ΔpKa = -0.46 vs. parent |
| Conditions | Predicted values based on chemical structure; experimental validation recommended. |
Why This Matters
A lower pKa translates to higher aqueous solubility in neutral-to-basic formulations and may alter passive diffusion characteristics across biological membranes, impacting assay performance and in vivo pharmacokinetics.
